molecular formula C24H15BrFNO2 B12489088 1-Bromo-17-(4-fluorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

1-Bromo-17-(4-fluorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

Cat. No.: B12489088
M. Wt: 448.3 g/mol
InChI Key: VUQJVEVIOSKOOT-UHFFFAOYSA-N
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Description

1-bromo-17-(4-fluorophenyl)-17-azapentacyclo[6650(2),?0?,(1)?0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione is a complex organic compound with a unique pentacyclic structure

Preparation Methods

The synthesis of 1-bromo-17-(4-fluorophenyl)-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core pentacyclic structure, followed by the introduction of the bromo and fluorophenyl groups. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters for large-scale synthesis.

Chemical Reactions Analysis

1-bromo-17-(4-fluorophenyl)-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where the bromo group is replaced by other nucleophiles such as amines or thiols.

    Addition: The compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

1-bromo-17-(4-fluorophenyl)-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-bromo-17-(4-fluorophenyl)-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-bromo-17-(4-fluorophenyl)-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione can be compared with similar compounds such as:

    17-oxapentacyclo[6.6.5.0(2),7.0(9),14.0(15),19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione: This compound shares a similar pentacyclic structure but lacks the bromo and fluorophenyl groups.

    17-azapentacyclo[6.6.5.0(2),7.0(9),14.0(15),19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione: Similar in structure but without the bromo and fluorophenyl substitutions, making it less reactive in certain chemical reactions.

The uniqueness of 1-bromo-17-(4-fluorophenyl)-17-azapentacyclo[6.6.5.0(2),?.0?,(1)?.0(1)?,(1)?]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione lies in its specific substitutions, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H15BrFNO2

Molecular Weight

448.3 g/mol

IUPAC Name

1-bromo-17-(4-fluorophenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C24H15BrFNO2/c25-24-17-7-3-1-5-15(17)19(16-6-2-4-8-18(16)24)20-21(24)23(29)27(22(20)28)14-11-9-13(26)10-12-14/h1-12,19-21H

InChI Key

VUQJVEVIOSKOOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3C4C(C2(C5=CC=CC=C35)Br)C(=O)N(C4=O)C6=CC=C(C=C6)F

Origin of Product

United States

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